2-oxo-N-(2-(thiophen-3-yl)benzyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(2-(thiophen-3-yl)benzyl)-2H-chromene-3-carboxamide is a heterocyclic compound that features a chromene core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiophene and benzyl groups attached to the chromene core enhances its chemical diversity and potential for various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been found to targetDprE1 , a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
It’s likely that it interacts with its target in a way that inhibits the target’s function, leading to the desired therapeutic effect .
Biochemical Pathways
Given the potential target, it may affect the cell wall biosynthesis pathway in mycobacterium tuberculosis .
Result of Action
If the compound indeed targets dpre1, it could potentially inhibit the growth of mycobacterium tuberculosis by disrupting cell wall biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-(thiophen-3-yl)benzyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Thiophene Group: The thiophene group can be attached through a Suzuki coupling reaction between a thiophene boronic acid and a halogenated intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-(thiophen-3-yl)benzyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
2-oxo-N-(2-(thiophen-3-yl)benzyl)-2H-chromene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: Investigation of its biological activities, including antimicrobial, antioxidant, and anticancer properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Material Science:
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-N-(2-(thiophen-2-yl)benzyl)-2H-chromene-3-carboxamide
- 2-oxo-N-(2-(furan-3-yl)benzyl)-2H-chromene-3-carboxamide
- 2-oxo-N-(2-(pyridin-3-yl)benzyl)-2H-chromene-3-carboxamide
Uniqueness
2-oxo-N-(2-(thiophen-3-yl)benzyl)-2H-chromene-3-carboxamide is unique due to the specific arrangement of the thiophene and benzyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the thiophene ring can enhance its electronic properties and potential interactions with biological targets.
Properties
IUPAC Name |
2-oxo-N-[(2-thiophen-3-ylphenyl)methyl]chromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S/c23-20(18-11-14-5-2-4-8-19(14)25-21(18)24)22-12-15-6-1-3-7-17(15)16-9-10-26-13-16/h1-11,13H,12H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCRADGEYPYTRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.